

# The Role of N(6)-carboxymethyllysine in Aging: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *N(6)-carboxymethyllysine*

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**Executive Summary:** **N(6)-carboxymethyllysine** (CML) is a prominent, non-cross-linking advanced glycation end-product (AGE) that serves as a key biomarker for systemic oxidative stress and protein damage. Formed through irreversible glycation and oxidation of proteins and lipids, CML accumulates in tissues throughout the aging process. This accumulation is a critical pathogenic factor in the development and progression of numerous age-related diseases, including cardiovascular disorders, diabetes mellitus, and neurodegeneration. CML exerts its detrimental effects primarily by engaging the Receptor for Advanced Glycation End-products (RAGE), which triggers a cascade of intracellular signaling events. This interaction perpetuates a vicious cycle of oxidative stress and chronic inflammation, leading to cellular dysfunction, modification of the extracellular matrix, and tissue damage. This guide provides a detailed overview of CML's formation, its quantifiable accumulation in aging tissues, the molecular pathways it activates, and the experimental methodologies used to study its impact.

## Formation of N(6)-carboxymethyllysine (CML)

**N(6)-carboxymethyllysine** is one of the most abundant and well-characterized AGEs found in vivo. It is formed on the epsilon-amino group of lysine residues within proteins through several distinct, non-enzymatic pathways. These pathways involve reactions with carbohydrates and their oxidation products, as well as products of lipid peroxidation.<sup>[1]</sup>

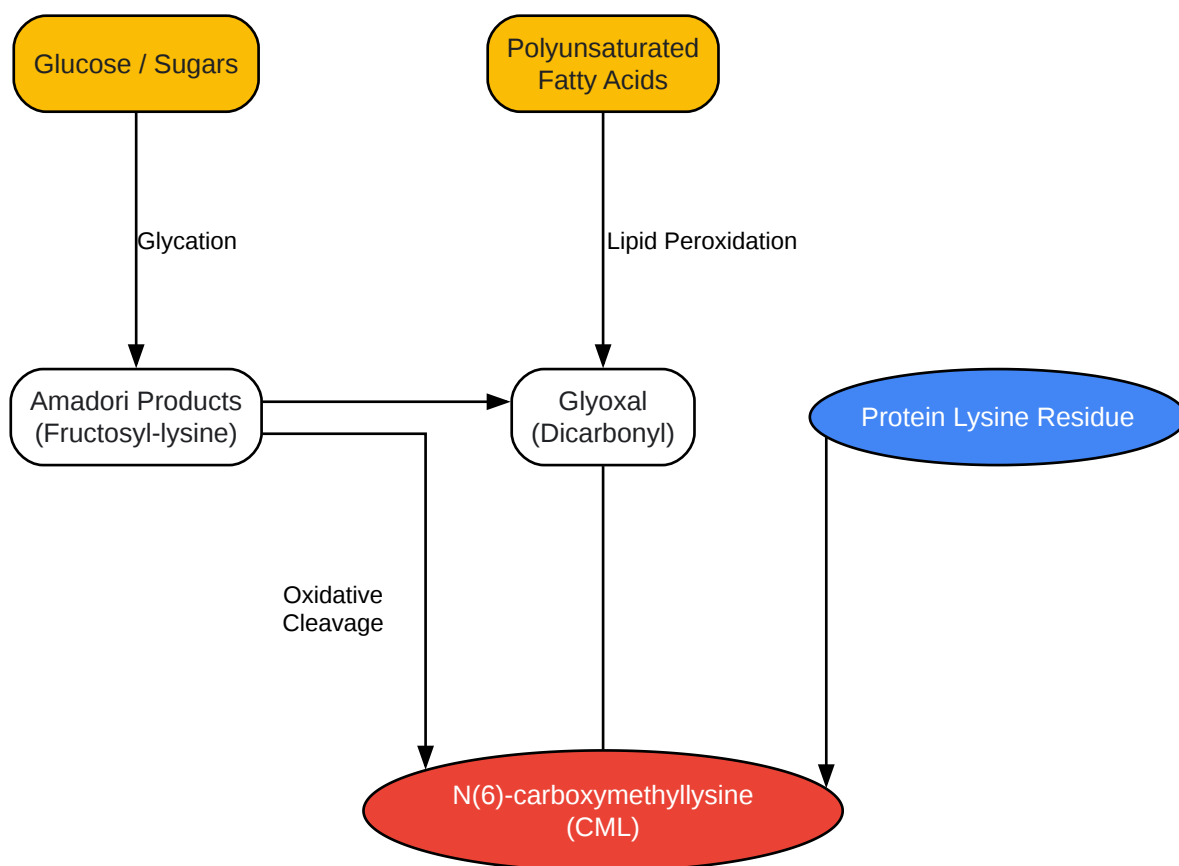
The primary formation routes include:

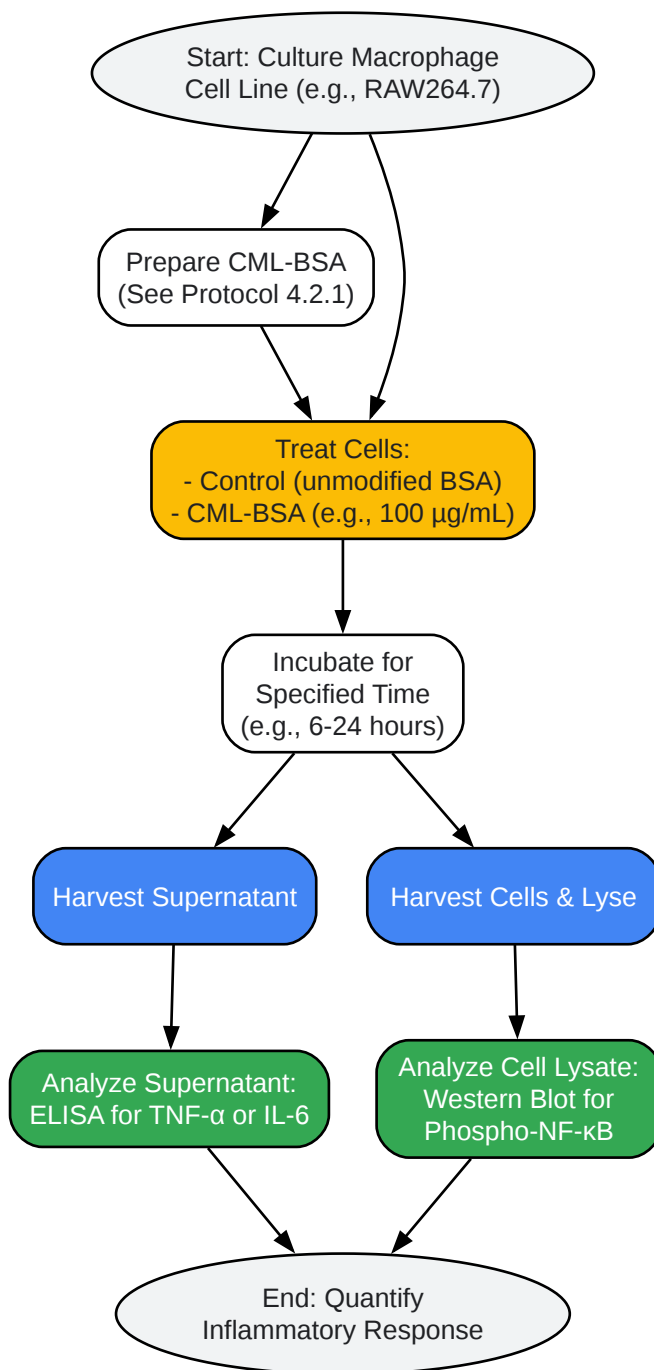
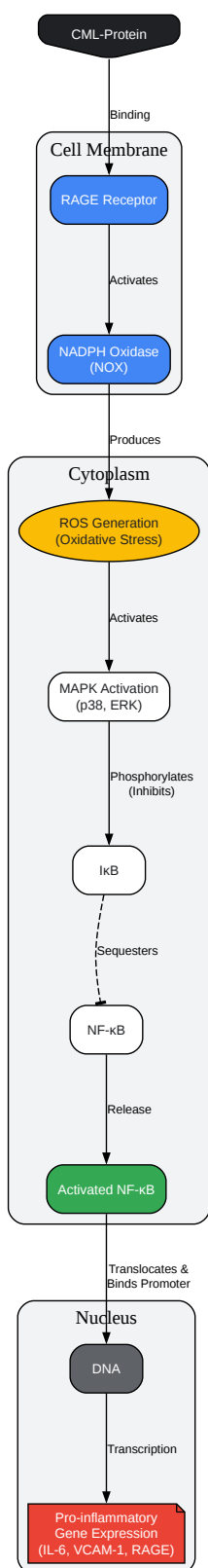
- **The Glycoxidation Pathway:** This involves the oxidative degradation of early glycation products, specifically the Amadori product (fructosyl-lysine), which is formed from the

reaction of glucose with lysine.[1]

- The Dicarbonyl Pathway: Reactive dicarbonyl compounds, such as glyoxal, are major precursors to CML. Glyoxal can be generated from the auto-oxidation of glucose, the degradation of Amadori products, or during lipid peroxidation.[2]
- Lipid Peroxidation Pathway: The oxidation of polyunsaturated fatty acids generates reactive intermediates that can react with lysine residues to form CML, highlighting the link between lipoxidation and protein damage.[1]

These pathways are not mutually exclusive and often occur in parallel, particularly in environments characterized by high oxidative stress and metabolic turnover.





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## References

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Address: 3281 E Guasti Rd

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